tert-Butyl 3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate
CAS No.:
Cat. No.: VC13871130
Molecular Formula: C13H18N2O2
Molecular Weight: 234.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H18N2O2 |
|---|---|
| Molecular Weight | 234.29 g/mol |
| IUPAC Name | tert-butyl 3,4-dihydro-2H-1,5-naphthyridine-1-carboxylate |
| Standard InChI | InChI=1S/C13H18N2O2/c1-13(2,3)17-12(16)15-9-5-6-10-11(15)7-4-8-14-10/h4,7-8H,5-6,9H2,1-3H3 |
| Standard InChI Key | OYTGMXKBWKMKNW-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCCC2=C1C=CC=N2 |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC2=C1C=CC=N2 |
Introduction
Structural and Molecular Characteristics
Core Architecture and Functional Groups
tert-Butyl 3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate consists of a 1,5-naphthyridine scaffold, a bicyclic system comprising two fused pyridine-like rings with nitrogen atoms at positions 1 and 5. The 3,4-dihydro designation indicates partial saturation of the six-membered ring, reducing aromaticity and enhancing reactivity at specific positions . The tert-butyl carbamate group at the 1-position serves as a protective moiety for secondary amines, enabling selective deprotection under acidic conditions.
| Property | Value |
|---|---|
| SMILES | CC(C)(C)OC(=O)N1C2=C(CC1)N=CC=C2 |
| InChI | InChI=1S/C13H18N2O2/c1-13(2,3)17-12(16)15-8-7-10-9-14-6-5-11(10)15/h5-6,9H,7-8H2,1-4H3 |
| Boiling Point | Estimated 320–350°C (dec.) |
| Solubility | Moderate in polar aprotic solvents (e.g., DMF, DMSO) |
Synthetic Methodologies
Friedländer Annulation and Cyclization
The synthesis of 1,5-naphthyridine derivatives often employs the Friedländer reaction, which involves cyclocondensation of 2-aminopyridine derivatives with carbonyl compounds. For tert-butyl 3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate, a modified approach uses 3-aminopyridine and tert-butyl glyoxylate under alkaline conditions. The reaction proceeds via imine formation, followed by intramolecular cyclization to yield the dihydro-naphthyridine core .
Example Protocol:
-
Dissolve 3-aminopyridine (1.0 equiv) and tert-butyl glyoxylate (1.2 equiv) in ethanol.
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Add aqueous NaOH (10% w/v) and reflux at 80°C for 12 hours.
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Neutralize with HCl, extract with ethyl acetate, and purify via column chromatography (Yield: 65–75%) .
Boc Protection Strategies
The tert-butyl carbamate group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as DMAP. This step typically occurs after cyclization to avoid interference with the annulation process.
Chemical Reactivity and Functionalization
Deprotection of the Boc Group
The Boc group is cleaved under acidic conditions (e.g., HCl in dioxane or TFA in DCM), regenerating the secondary amine. This step is critical for further derivatization in drug discovery pipelines:
Electrophilic Substitution
The electron-rich dihydro-naphthyridine ring undergoes electrophilic substitution at the 6- and 8-positions. Nitration using HNO₃/H₂SO₄ yields nitro derivatives, while halogenation with NXS (X = Cl, Br) provides halides for cross-coupling reactions .
Hydrogenation and Ring Saturation
Catalytic hydrogenation (H₂, Pd/C) fully saturates the dihydro-naphthyridine ring, producing decahydro derivatives. This modification alters the compound’s conformational flexibility and binding affinity in biological systems .
Applications in Medicinal Chemistry
Intermediate for Kinase Inhibitors
The 1,5-naphthyridine scaffold is a privileged structure in kinase inhibitor design. For example, derivatives of tert-butyl 3,4-dihydro-1,5-naphthyridine-1(2H)-carboxylate have been explored as intermediates for JAK2 and ALK5 inhibitors, showing nanomolar potency in enzymatic assays .
Antibacterial Agents
Naphthyridine derivatives exhibit activity against DNA gyrase and topoisomerase IV, targets in Gram-positive bacterial infections. Structural analogs of this compound demonstrate MIC values of 0.5–2 µg/mL against Staphylococcus aureus and Enterococcus faecium .
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